

2-Chloro-n,n-dimethylacetamide-d3 CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Chloro-n,n-dimethylacetamide-
d3

Cat. No.: B12400631

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Technical Guide: 2-Chloro-N,N-dimethylacetamide-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **2-Chloro-N,N-dimethylacetamide-d3**, a deuterated analog of 2-Chloro-N,N-dimethylacetamide. This isotopically labeled compound is a critical tool in analytical and research settings, particularly in pharmacokinetic and metabolic studies.

Core Compound Properties

2-Chloro-N,N-dimethylacetamide-d3 is primarily utilized as an internal standard in quantitative analyses due to its mass difference from the non-labeled form, while retaining similar chemical and physical properties.[\[1\]](#)

Property	Value	Reference
CAS Number	1219802-19-3	[1] [2]
Molecular Formula	C4H5D3CINO	[1] [2]
Molecular Weight	124.58 g/mol	[1] [2]
Synonyms	N,N-Dimethylchloroacetamide-d3	
Solubility	Soluble in DMSO (10 mM)	[2]

For comparison, the properties of the non-deuterated form are provided below.

Property	Value	Reference
CAS Number	2675-89-0	
Molecular Formula	C4H8CINO	[3]
Molecular Weight	121.57 g/mol	
Density	1.182 g/mL at 20 °C	

Applications in Research and Development

The primary application of **2-Chloro-N,N-dimethylacetamide-d3** is as an internal standard for quantitative analysis using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[\[1\]](#) The incorporation of stable heavy isotopes like deuterium is a common practice in drug development to trace and quantify molecules during pharmacokinetic and metabolic profiling.[\[1\]](#)[\[2\]](#)

The non-deuterated parent compound, N,N-dimethylacetamide (DMAC), is an organic solvent used in various industries, including pharmaceuticals.[\[4\]](#)[\[5\]](#) Due to potential human exposure and toxicity, monitoring its levels and its metabolites in biological and environmental samples is crucial.[\[6\]](#) **2-Chloro-N,N-dimethylacetamide-d3** serves as an ideal internal standard for such bioanalytical methods.

Experimental Protocols

Quantification of 2-Chloro-N,N-dimethylacetamide in Human Plasma by LC-MS/MS

This protocol describes a method for the quantitative analysis of 2-Chloro-N,N-dimethylacetamide in human plasma using **2-Chloro-N,N-dimethylacetamide-d3** as an internal standard.

3.1.1. Materials and Reagents

- 2-Chloro-N,N-dimethylacetamide (analyte)
- **2-Chloro-N,N-dimethylacetamide-d3** (internal standard)
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Water, ultrapure
- Human plasma (blank)

3.1.2. Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Analytical column: C18 reverse-phase (e.g., 100 x 2.1 mm, 1.7 μ m)

3.1.3. Sample Preparation

- Prepare a stock solution of **2-Chloro-N,N-dimethylacetamide-d3** (Internal Standard Working Solution) at a concentration of 100 ng/mL in 50:50 acetonitrile/water.
- Spike 50 μ L of human plasma with 10 μ L of the Internal Standard Working Solution.
- Add 150 μ L of acetonitrile to precipitate plasma proteins.

- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3.1.4. LC-MS/MS Conditions

Parameter	Setting
Column	C18 reverse-phase, 100 x 2.1 mm, 1.7 µm
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Gradient	5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B and equilibrate for 2 min
Ionization Mode	ESI Positive
MRM Transitions	To be determined by direct infusion of the analyte and internal standard. Expected transitions would be based on the protonated molecular ions.

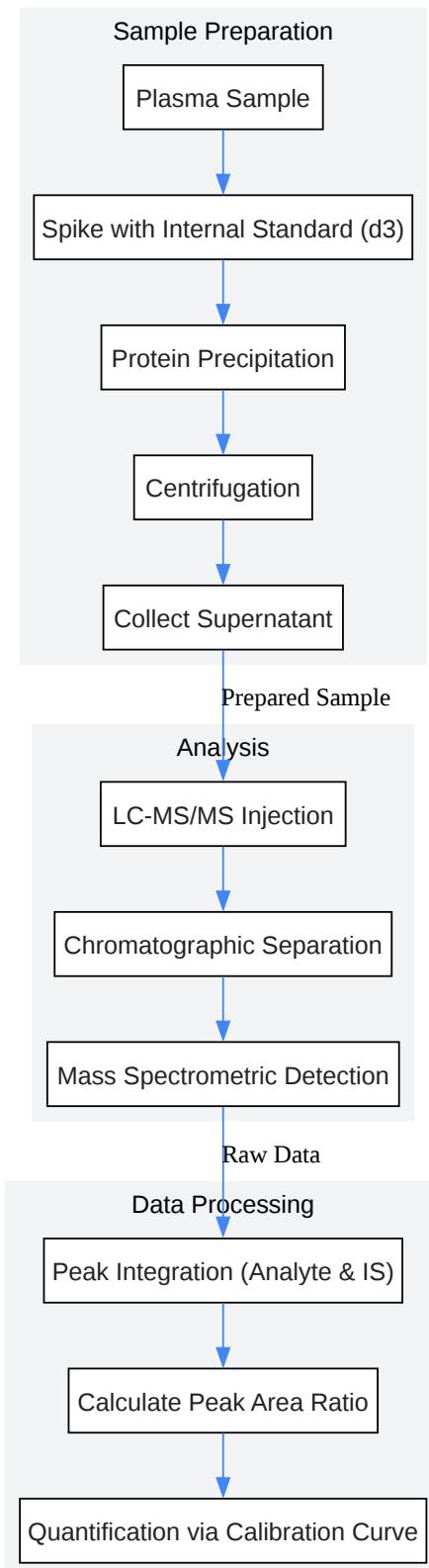
3.1.5. Data Analysis

- Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
- A calibration curve is constructed by plotting the peak area ratios against the concentration of the analyte in spiked plasma samples.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of a target analyte in a biological matrix using a deuterated internal standard.

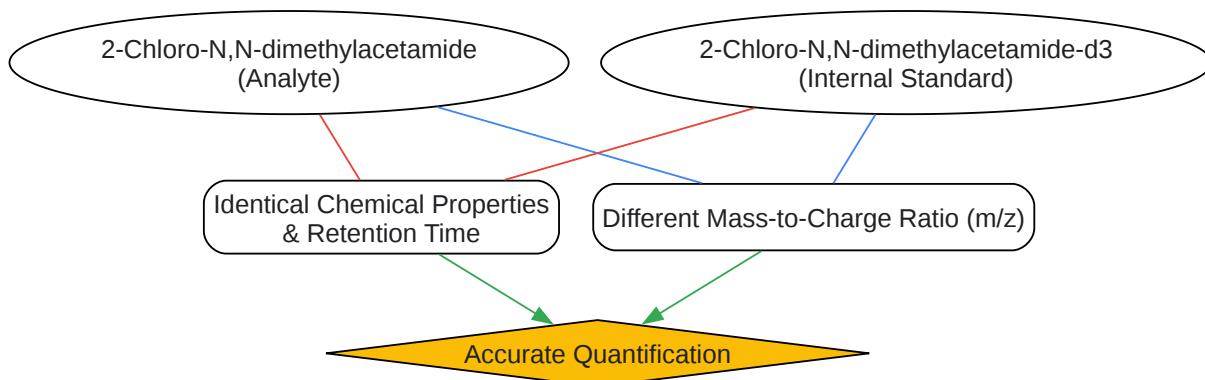


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Caption: Workflow for Bioanalytical Quantification.

Logical Relationship of Deuterated Standard

This diagram shows the logical relationship between the analyte and its deuterated internal standard in mass spectrometry.

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Caption: Analyte and Internal Standard Relationship.

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